

Application Notes and Protocols for the Extraction of Triflumizole from Plant Tissues

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Compound of Interest

Compound Name: Triflumizole

Cat. No.: B15562647

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Introduction

Triflumizole is an imidazole fungicide widely utilized in agriculture to control various fungal diseases on fruits, vegetables, and other crops.[1] Its persistence and potential for accumulation in plant tissues necessitate robust and efficient analytical methods for monitoring its residues to ensure food safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the extraction of **triflumizole** and its primary metabolite, FM-6-1 (4-chloro- α,α,α -trifluoro-N-(1-amino-2-propoxyethylidene)-o-toluidine), from various plant tissues. The methods described are intended for use by researchers, scientists, and professionals in drug development and food safety testing. Two primary extraction methodologies are presented: the modern, streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique and a conventional solvent extraction method.

Overview of Extraction Methodologies

The choice of extraction method for **triflumizole** depends on factors such as the laboratory's throughput needs, available equipment, and the specific plant matrix being analyzed.

- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become the standard for pesticide residue analysis in food matrices due to its simplicity, high throughput, and minimal solvent usage.[2][3][4] It involves a two-step process: an initial extraction and partitioning with an organic solvent (typically acetonitrile) and salts, followed

by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components like pigments and fats.[4][5]

- **Solvent Extraction:** This traditional method involves the extraction of **triflumizole** from the plant matrix using an organic solvent, followed by a liquid-liquid partitioning step to separate the analyte from water-soluble components.[6][7] While effective, this method is generally more time-consuming and solvent-intensive than the QuEChERS approach.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods for the extraction and quantification of **triflumizole** and its metabolite FM-6-1 from various plant tissues.

Table 1: Method Performance Data for **Triflumizole** and Metabolite FM-6-1 in Cucumber using QuEChERS followed by HPLC-MS/MS.[8]

Analyte	Fortification Level (mg/kg)	Mean Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Quantification (LOQ) (mg/kg)	Limit of Detection (LOD) (mg/L)
Triflumizole	0.01	95	3.2	0.01	7.5×10^{-4}
	0.1	98			
	1.0	102			
FM-6-1	0.01	88	5.1	0.05	3.9×10^{-5}
	0.1	92			
	1.0	96			

Table 2: Method Performance Data for **Triflumizole** in Various Plant Matrices.

Plant Matrix	Extraction Method	Analytical Method	Fortification Level (mg/kg)	Mean Recovery (%)	RSD (%)	LOQ (mg/kg)	Reference
Apple	Solvent Extraction	HPLC-UV	0.1	92.4	3.1	0.02	[6]
0.4	93.3	2.6					
Pear	Solvent Extraction	HPLC-UV	0.1	87.5	6.0	0.02	[6]
0.4	88.1	5.2					
Cucumber	Solvent Extraction	HPLC-UV	0.1	90.2	4.5	0.02	[6]
0.4	91.5	3.8					
Tomato	QuEChERS	Not Specified	0.01	87	9	Not Specified	[9]
Orange	QuEChERS	Not Specified	0.01	51	Not Specified	Not Specified	[9]
Various Agricultural Products	QuEChERS	HPLC-MS/MS	Not Specified	70-120	<20	0.02	[10]

Experimental Protocols

QuEChERS Protocol for Fruits and Vegetables

This protocol is adapted from the European Standard EN 15662 and is suitable for a wide range of fruit and vegetable matrices.

4.1.1. Materials and Reagents

- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Sodium citrate tribasic dihydrate
- Sodium citrate dibasic sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) (optional, for highly pigmented samples)
- 50 mL and 15 mL polypropylene centrifuge tubes with screw caps
- High-speed refrigerated centrifuge
- Vortex mixer

4.1.2. Sample Preparation and Extraction

- Homogenization: Homogenize a representative sample of the plant tissue (e.g., 100 g) to a uniform paste. For samples with low water content (<25%), it may be necessary to add a known amount of water before homogenization.[\[3\]](#)[\[5\]](#)
- Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Solvent Addition: Add 10 mL of acetonitrile to the tube.
- Internal Standard: If using an internal standard, add it at this stage.
- Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

- Salt Addition: Add the QuEChERS extraction salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
- Extraction: Immediately cap the tube and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes to separate the organic and aqueous layers.

4.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Supernatant Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbent. The choice of sorbent depends on the matrix:
 - General Fruits and Vegetables: 150 mg MgSO₄ and 50 mg PSA.
 - Fatty Samples: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
 - Pigmented Samples (e.g., spinach, berries): 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.
- Shaking and Centrifugation: Cap the tube, vortex for 30 seconds, and then centrifuge at high speed for 2 minutes.
- Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for analysis by LC-MS/MS or GC-MS/MS.

Conventional Solvent Extraction Protocol

This protocol is a classic approach for the extraction of **triflumizole** from plant tissues.

4.2.1. Materials and Reagents

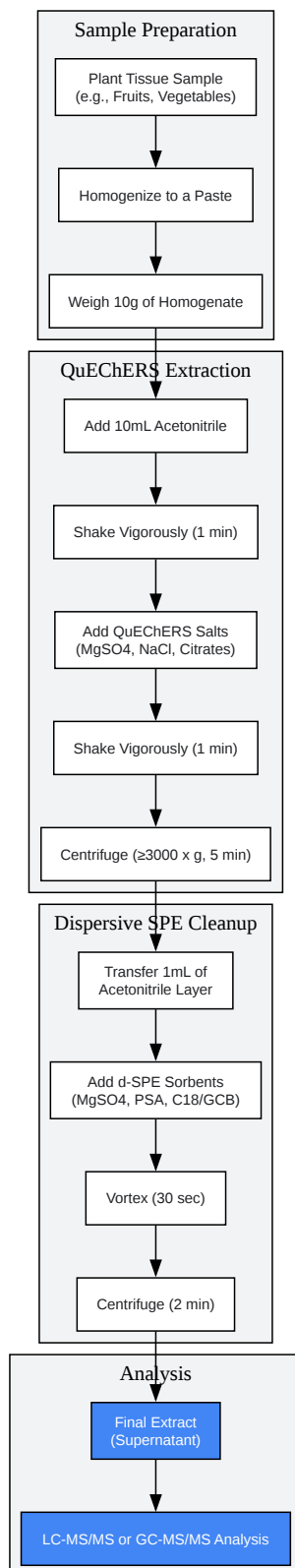
- Methanol, HPLC grade
- Dichloromethane, HPLC grade
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate

- Florisil for column chromatography
- Homogenizer/blender
- Separatory funnel
- Rotary evaporator

4.2.2. Extraction and Partitioning

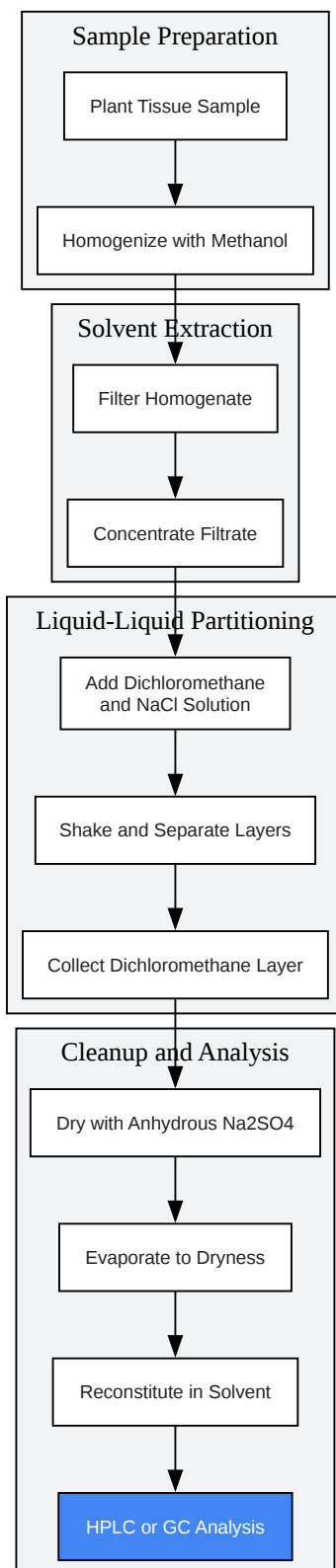
- Homogenization: Homogenize 20 g of the plant tissue sample with 100 mL of methanol for 2 minutes.
- Filtration: Filter the homogenate through a Büchner funnel with filter paper.
- Re-extraction: Re-extract the solid residue with another 50 mL of methanol and filter again. Combine the filtrates.
- Concentration: Concentrate the combined methanol extracts to approximately 50 mL using a rotary evaporator at 40°C.
- Liquid-Liquid Partitioning: Transfer the concentrated extract to a 250 mL separatory funnel. Add 50 mL of 5% aqueous NaCl solution and 50 mL of dichloromethane. Shake vigorously for 2 minutes and allow the layers to separate.^{[6][7]}
- Collection of Organic Layer: Drain the lower dichloromethane layer into a flask.
- Re-extraction of Aqueous Layer: Repeat the partitioning of the aqueous layer with another 50 mL of dichloromethane. Combine the dichloromethane extracts.
- Drying: Dry the combined dichloromethane extract by passing it through a column of anhydrous sodium sulfate.
- Final Concentration: Evaporate the solvent to dryness using a rotary evaporator. Reconstitute the residue in a suitable solvent (e.g., mobile phase for HPLC analysis) to a known volume.

Visualizations



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Caption: Workflow for QuEChERS extraction of **triflumizole** from plant tissues.



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Caption: Workflow for conventional solvent extraction of **triflumizole**.

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